5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-pentylsulfanyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-3-4-8-15-26-21-20(27(23,24)18-9-6-5-7-10-18)22-19(25-21)17-13-11-16(2)12-14-17/h5-7,9-14H,3-4,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRZCGMDPAAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common approach is the formation of the oxazole ring through cyclization reactions. The introduction of the pentylthio and phenylsulfonyl groups can be achieved through nucleophilic substitution and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst, controlled temperature.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules with tailored properties.
- Material Science : It is investigated for developing novel materials that exhibit unique physical or chemical characteristics.
Biology
- Antimicrobial Activity : Research has shown potential efficacy against various microbial strains, indicating its use in designing bioactive molecules.
- Anticancer Properties : Studies are ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation through various mechanisms.
Medicine
- Drug Discovery : The compound is being explored as a lead candidate for therapeutic applications targeting specific diseases. Its interactions with biological targets can lead to the development of new pharmaceuticals.
- Mechanism of Action : It may inhibit or activate enzymes involved in metabolic pathways or modulate receptor activity, influencing cellular signaling processes.
Industry
- Specialty Chemicals : Utilized in creating advanced materials and chemicals with specific functionalities due to its unique structure.
- Chemical Manufacturing : Its synthesis methods are being adapted for large-scale production in industrial settings.
Data Table: Applications Overview
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Useful in synthesizing novel materials |
| Biology | Antimicrobial and anticancer properties | Exhibits activity against microbial strains |
| Medicine | Drug discovery lead compound | Potential therapeutic applications under investigation |
| Industry | Development of specialty chemicals | Scalable synthesis methods being explored |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated that modifications to the structure could enhance biological activity further.
Case Study 2: Anticancer Activity
Research focused on the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. Mechanistic studies suggested that the compound may induce apoptosis through modulation of specific signaling pathways, making it a candidate for further drug development.
Mechanism of Action
The mechanism of action of 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole involves interactions with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole are compared below with related oxazole derivatives from the evidence.
Table 1: Structural and Physical Property Comparison
Note: Values marked with * are estimated based on structural analogs.
Key Observations
The pentylthio group at position 5 offers greater lipophilicity than smaller substituents (e.g., F or phenyl), which may improve membrane permeability in biological systems .
Synthetic Yields :
- Yields for similar oxazoles range widely (31–79% ), influenced by steric hindrance (e.g., bulky adamantyl groups in reduce yields to 35%) . The target compound’s synthesis would likely require optimized conditions for the pentylthio group.
Spectroscopic Data :
- 1H-NMR : The p-tolyl group (δ ~7.2–7.4 ppm) and phenylsulfonyl moiety (δ ~7.8–8.1 ppm) produce distinct aromatic signals, consistent with analogs in and .
- IR : Strong S=O stretches (~1350–1150 cm⁻¹) confirm the sulfonyl group, while C-S vibrations (~650 cm⁻¹) align with the pentylthio chain .
Fluorinated oxazoles () are prioritized in medicinal chemistry for their metabolic stability, whereas dithiolylidene derivatives () are explored in conductive materials .
Biological Activity
5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a synthetic organic compound notable for its complex structure, which includes oxazole, sulfonyl, and thioether functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H23NO3S2. Its structure can be represented as follows:
Key Functional Groups:
- Thioether Group: Enhances lipophilicity and biological interactions.
- Phenylsulfonyl Group: Contributes to the compound's stability and reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Cyclization Reactions: Formation of the oxazole ring.
- Nucleophilic Substitution: Introduction of the pentylthio group.
- Sulfonation Reactions: Incorporation of the phenylsulfonyl group.
Optimized reaction conditions (temperature, solvents, catalysts) are crucial for achieving high yields and purity. Industrial production may utilize continuous flow chemistry for efficiency.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has shown promise in anticancer research. Studies utilizing cancer cell lines (e.g., MCF-7 breast cancer cells) indicate that it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
Case Study:
A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests significant potential as a lead compound for further development in cancer therapeutics.
The biological activity of this compound is believed to involve:
- Enzyme Interaction: Inhibition or activation of enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with cellular receptors to influence signaling pathways.
- Gene Expression Alteration: Impact on transcription factors related to cell growth and apoptosis.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 5-(Pentylthio)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole | Moderate antimicrobial activity |
| 5-(Pentylthio)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole | Lower cytotoxicity in cancer cell lines |
| 5-(Pentylthio)-4-(phenylsulfonyl)-2-(p-chlorophenyl)oxazole | Enhanced receptor binding affinity |
Q & A
Q. Key Considerations :
- Yield Optimization : Reactions often require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF, THF). Reported yields for analogous compounds range from 70% to 94% for individual steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
Q. Basic Characterization Workflow
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for key groups (e.g., p-tolyl methyl protons at δ ~2.3 ppm, sulfonyl group carbons at δ ~125–135 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity, especially for the oxazole ring and substituted phenyl groups .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₆ClNO₃S₂) with mass accuracy <5 ppm .
Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, C-S-C vibrations at ~700 cm⁻¹) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves bond angles and molecular packing for polymorph characterization .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition temperatures >200°C for similar sulfonamide-oxazoles) .
How does the substitution pattern (e.g., pentylthio vs. methylthio) influence biological activity?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
| Substituent | Biological Activity (Analogous Compounds) | Key Findings |
|---|---|---|
| Pentylthio | Enhanced lipophilicity | Improved membrane permeability in anticancer assays . |
| Methylpiperazinyl | GPCR modulation (e.g., GPR6) | Fluorophenyl groups increase receptor binding affinity . |
| Phenylsulfonyl | Enzyme inhibition (e.g., kinase targets) | Electron-withdrawing groups enhance electrophilic reactivity . |
Q. Methodological Approach :
- Comparative Bioassays : Test derivatives against standardized cell lines (e.g., HeLa, A549) to correlate substituents with IC₅₀ values .
- LogP Calculations : Use HPLC or computational tools (e.g., SwissADME) to assess hydrophobicity and bioavailability .
What in vitro assays are used to study its kinase inhibition potential?
Q. Advanced Mechanistic Studies
Fluorescence Polarization (FP) Assays : Screen for Plk1 PBD inhibition by measuring displacement of fluorescently labeled peptides .
Cell Proliferation Assays :
- MTT/XTT : Quantify viability of cancer cells (e.g., IC₅₀ = 1.2–5.8 µM for oxazole derivatives) .
- Flow Cytometry : Analyze cell cycle arrest (e.g., G2/M phase blockage due to mitotic defects) .
Western Blotting : Validate downstream targets (e.g., Bub1 phosphorylation inhibition) .
Q. Data Interpretation :
- Dose-Response Curves : Fit data to Hill equations to determine potency and efficacy.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity .
How can computational methods (e.g., DFT) aid in understanding its reactivity?
Q. Advanced Computational Modeling
Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
- Simulate IR/NMR spectra for comparison with experimental data (RMSD <5%) .
Molecular Dynamics (MD) :
- Model protein-ligand interactions (e.g., Plk1 PBD binding) using GROMACS or AMBER .
ADME Prediction :
- Tools like SwissADME estimate bioavailability (%ABS = 65–80%) and CYP450 metabolism risks .
Validation : Cross-check computational results with experimental kinetic studies (e.g., IC₅₀ vs. binding energy correlations) .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Q. Data Contradiction Analysis
Comparative Assays : Re-test the compound under standardized conditions (e.g., same cell lines, serum concentrations) .
Metabolic Stability Testing : Use liver microsomes to identify degradation products that may affect activity .
Structural Confirmation : Re-analyze batches via XRD or HRMS to rule out impurities or polymorphic variations .
Case Study : A 2023 study found that fluorophenyl analogs showed variable GPR6 activity due to differences in stereochemistry; chiral HPLC resolved the issue .
What strategies improve the compound’s stability during storage?
Q. Advanced Stability Optimization
Thermal Analysis :
- DSC : Determine melting points (~150–200°C) and identify hygroscopicity risks .
Light Sensitivity : Store in amber vials at –20°C to prevent sulfonyl group degradation .
Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term stability .
Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation .
How is enantiomeric purity assessed for chiral analogs of this compound?
Q. Advanced Chiral Analysis
Polarimetry : Measure specific rotation (e.g., [α]D²⁵ = +15° to +30° for S-enantiomers) .
Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/ethanol gradients (resolution >1.5) .
Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to achieve >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
